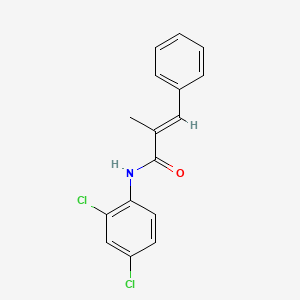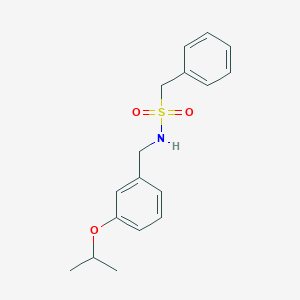![molecular formula C18H17BrFN3O4S B4853092 N-[4-bromo-1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B4853092.png)
N-[4-bromo-1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-2,5-dimethoxybenzenesulfonamide
Übersicht
Beschreibung
N-[4-bromo-1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-2,5-dimethoxybenzenesulfonamide is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicine. This compound has been synthesized and studied extensively, and its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments have been investigated. In
Wirkmechanismus
The mechanism of action of N-[4-bromo-1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-2,5-dimethoxybenzenesulfonamide is not fully understood. However, it has been found to inhibit the activity of several enzymes that are involved in the inflammatory response and in the growth and proliferation of cancer cells. It has also been found to modulate the activity of certain neurotransmitters that are involved in the development of Alzheimer's disease and Parkinson's disease.
Biochemical and Physiological Effects:
N-[4-bromo-1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-2,5-dimethoxybenzenesulfonamide has been found to exhibit several biochemical and physiological effects. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. It has also been found to inhibit the activity of phosphodiesterase-5 (PDE-5), an enzyme that is involved in the regulation of smooth muscle tone. In addition, it has been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
N-[4-bromo-1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-2,5-dimethoxybenzenesulfonamide has several advantages and limitations for lab experiments. One advantage is that it exhibits potent anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new therapeutics. Another advantage is that it has been found to exhibit low toxicity in animal studies. However, a limitation is that its mechanism of action is not fully understood, making it difficult to optimize its use in the development of new therapeutics.
Zukünftige Richtungen
There are several future directions for research on N-[4-bromo-1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-2,5-dimethoxybenzenesulfonamide. One direction is to further investigate its mechanism of action, which could lead to the development of more effective therapeutics. Another direction is to investigate its potential use in the treatment of other diseases, such as multiple sclerosis and rheumatoid arthritis. Finally, research could focus on optimizing its pharmacokinetic properties to improve its efficacy and reduce its toxicity.
Wissenschaftliche Forschungsanwendungen
N-[4-bromo-1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-2,5-dimethoxybenzenesulfonamide has been studied for its potential applications in the field of medicine. It has been found to exhibit anti-inflammatory and anti-cancer properties. It has also been studied for its potential use as a therapeutic agent in the treatment of Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-[4-bromo-1-[(2-fluorophenyl)methyl]pyrazol-3-yl]-2,5-dimethoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrFN3O4S/c1-26-13-7-8-16(27-2)17(9-13)28(24,25)22-18-14(19)11-23(21-18)10-12-5-3-4-6-15(12)20/h3-9,11H,10H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQVMXUOTTOIJEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=NN(C=C2Br)CC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrFN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-bromo-1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-2,5-dimethoxybenzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-phenyl-3-[4-(1-piperidinylsulfonyl)phenyl]propanamide](/img/structure/B4853014.png)
![1-(3-methylbutyl)-3-(2-pyridinylmethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole](/img/structure/B4853027.png)
![N-benzyl-7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4853047.png)
![N-(2,4-dimethylphenyl)-N'-[2-(1-naphthyloxy)ethyl]thiourea](/img/structure/B4853052.png)

![methyl 5-(aminocarbonyl)-4-methyl-2-({[8-methyl-2-(3-pyridinyl)-4-quinolinyl]carbonyl}amino)-3-thiophenecarboxylate](/img/structure/B4853060.png)
![3-methyl-N-[3-(4-methylphenyl)propyl]-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4853062.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[4-(2-ethoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B4853068.png)

![6-(5-chloro-2-thienyl)-3-cyclopropyl-1-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4853083.png)
![4-{[4-(1,3-benzoxazol-2-yl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B4853091.png)
![2-[3-(3-methyl-1H-pyrazol-1-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4853101.png)
![6-({[3-(methoxycarbonyl)-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4853105.png)
